molecular formula C15H15ClN2O2 B5864198 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide

5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide

Cat. No.: B5864198
M. Wt: 290.74 g/mol
InChI Key: DDJVXEORNDPNAP-UHFFFAOYSA-N
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Description

5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide and a dimethylpyridinyl group

Properties

IUPAC Name

5-chloro-N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-9-6-10(2)17-14(7-9)18-15(19)12-8-11(16)4-5-13(12)20-3/h4-8H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJVXEORNDPNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4,6-dimethyl-2-aminopyridine.

    Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4,6-dimethyl-2-aminopyridine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide can undergo several types of chemical reactions:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide can be reduced to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products include substituted benzamides with various functional groups.

    Oxidation: Products include hydroxylated benzamides.

    Reduction: Products include amines.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide
  • 5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-hydroxybenzamide

Comparison

  • Structural Differences : The presence of different substituents (e.g., nitro, hydroxy) on the benzamide ring.
  • Chemical Properties : Variations in reactivity and stability due to different functional groups.
  • Biological Activity : Differences in biological activity and specificity towards molecular targets.

5-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

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